molecular formula C10H13NO2 B14525570 1-Ethyl-4-(1-nitroethyl)benzene CAS No. 62559-39-1

1-Ethyl-4-(1-nitroethyl)benzene

Cat. No.: B14525570
CAS No.: 62559-39-1
M. Wt: 179.22 g/mol
InChI Key: SYKLYCUUCDANFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-(1-nitroethyl)benzene (hypothetical structure: C₉H₁₁NO₂) is an aromatic compound featuring a benzene ring substituted with an ethyl group at position 1 and a nitroethyl group (-CH₂CH₂NO₂) at position 3. For instance, 1-Ethyl-4-nitrobenzene (CAS 100-12-9), a closely related compound with a nitro group directly attached to the benzene ring (C₈H₉NO₂), is frequently referenced . This compound exhibits characteristic nitro-aromatic reactivity, such as participation in reduction and electrophilic substitution reactions.

Properties

CAS No.

62559-39-1

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

1-ethyl-4-(1-nitroethyl)benzene

InChI

InChI=1S/C10H13NO2/c1-3-9-4-6-10(7-5-9)8(2)11(12)13/h4-8H,3H2,1-2H3

InChI Key

SYKLYCUUCDANFF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-Ethyl-4-(1-nitroethyl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

1-Ethyl-4-(1-nitroethyl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-4-(1-nitroethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(1-nitroethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group is an electron-withdrawing group, which influences the reactivity of the benzene ring. The compound can form intermediates that participate in various chemical pathways, leading to the formation of different products .

Comparison with Similar Compounds

1-Ethyl-4-nitrobenzene (p-Nitroethylbenzene)

  • Structure: Benzene with ethyl (-CH₂CH₃) and nitro (-NO₂) groups at para positions.
  • Key Properties :
    • Molecular weight: 151.16 g/mol .
    • Reactivity: The nitro group is strongly electron-withdrawing, directing electrophilic attacks to meta positions and enabling reduction to amines under catalytic hydrogenation .
    • Applications: Intermediate in agrochemical and pharmaceutical synthesis .

1-Ethyl-4-(2-methylpropyl)benzene (1-Ethyl-4-isobutylbenzene)

  • Structure : Benzene with ethyl and isobutyl (-CH₂CH(CH₃)₂) groups.
  • Key Properties :
    • Molecular weight: 162.27 g/mol .
    • Reactivity: Alkyl groups are electron-donating, enhancing ring activation for electrophilic substitution.
    • Applications: Identified as a photolysis byproduct of ibuprofen (IBU) degradation and used in materials science for hydrophobic properties .

1-Ethyl-4-isopropylbenzene

  • Structure : Benzene with ethyl and isopropyl (-CH(CH₃)₂) groups.
  • Key Properties :
    • Molecular weight: 148.24 g/mol .
    • Reactivity: Similar to isobutyl derivatives but with reduced steric hindrance.
    • Applications: Studied in organic synthesis and as a reference compound in mass spectrometry .

1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene

  • Structure : Ethynyl (-C≡C-) linker between benzene and a methoxyphenyl group.
  • Key Properties :
    • Molecular weight: 236.31 g/mol .
    • Reactivity: The ethynyl group enables polymerization and cross-linking; the methoxy group (-OCH₃) enhances solubility in polar solvents.
    • Applications: Used in liquid crystal displays (LCDs) and organic electronics .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile Applications
1-Ethyl-4-nitrobenzene C₈H₉NO₂ 151.16 -NO₂, -CH₂CH₃ Electrophilic substitution (meta), reduction to amines Agrochemical intermediates
1-Ethyl-4-isobutylbenzene C₁₂H₁₈ 162.27 -CH₂CH(CH₃)₂, -CH₂CH₃ Electrophilic substitution (para/ortho) Photolysis byproduct, materials science
1-Ethyl-4-isopropylbenzene C₁₁H₁₆ 148.24 -CH(CH₃)₂, -CH₂CH₃ Steric hindrance effects Organic synthesis, reference standards
1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene C₁₇H₁₆O 236.31 -C≡C-, -OCH₃, -CH₂CH₃ Polymerization, π-π stacking Liquid crystals, OLEDs

Key Research Findings

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in 1-Ethyl-4-nitrobenzene deactivates the benzene ring, contrasting with alkyl-substituted analogs (e.g., isobutyl, isopropyl) that activate the ring for electrophilic reactions .
  • Environmental Degradation : Alkyl-substituted benzenes like 1-Ethyl-4-isobutylbenzene are byproducts of pharmaceutical degradation (e.g., ibuprofen) under UV/H₂O₂ treatment, highlighting their environmental persistence .
  • Material Science Applications : Ethynyl-linked derivatives exhibit tunable optoelectronic properties, making them valuable in advanced materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.